![molecular formula C25H22N4O3S B2602132 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 440322-66-7](/img/structure/B2602132.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

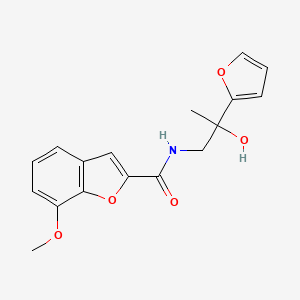

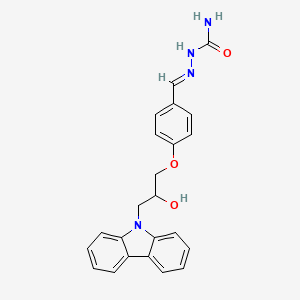

This compound is a complex organic molecule with several functional groups. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a quinazoline, another type of heterocyclic compound. The molecule also contains a sulfanylidene group, a carboxamide group, and a dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the carboxamide group might be involved in hydrolysis or condensation reactions. The sulfanylidene group could potentially take part in redox reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the compound’s molecular structure. These properties could be determined experimentally .Scientific Research Applications

- Bladder Cancer Inhibition : Researchers have identified that DMPCA (N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine) , a derivative of the compound , inhibits bladder cancer progression. It achieves this by suppressing the activity of the transcriptional co-activators YAP1 and TAZ within bladder cancer cells. These co-activators play a pivotal role in cell viability and proliferation. DMPCA has shown promise both in vitro and in mouse xenograft models .

- While not directly related to the compound itself, it’s worth noting that indole derivatives (which share structural similarities with the imidazoquinazoline scaffold) have been investigated for their anti-HIV-1 potential. Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives, performing molecular docking studies to assess their efficacy against HIV-1 .

- The hydrogenation of 3-substituted 4(3H)-quinazolinones has been studied using palladium and platinum oxide. This process yields 1,2-dihydro derivatives, which may have implications in drug discovery .

- The compound’s imidazoquinazoline core may interact with kinases such as IKK-ɛ and TBK1. These kinases play a role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation. Understanding these interactions could have implications for inflammation and immune responses .

- Beyond specific applications, quinazoline derivatives have drawn attention due to their significant biological activities. Researchers continue to explore their synthesis and investigate their potential in various contexts .

Anti-Cancer Potential

Anti-HIV-1 Activity

Hydrogenation and Quinazolinone Derivatives

IKK-ɛ and TBK1 Modulation

General Interest in Quinazoline Derivatives

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S/c1-31-21-10-7-15(13-22(21)32-2)11-12-26-24(30)16-8-9-17-19(14-16)28-25(33)29-20-6-4-3-5-18(20)27-23(17)29/h3-10,13-14H,11-12H2,1-2H3,(H,26,30)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCIKAYVYAEREE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2602050.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2602054.png)

![3-(2-chloro-4-fluorobenzyl)-1-methyl-7-pyridin-3-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602056.png)

![3-(3,5-Dimethylphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2602058.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2602059.png)

![2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol](/img/structure/B2602071.png)

![1-(7-Ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2602072.png)